Bisphenol A diacrylate

Descripción general

Descripción

Bisphenol A diacrylate is a chemical compound that belongs to the family of diacrylate esters. It is a derivative of bisphenol A, which is widely used in the production of polycarbonate plastics and epoxy resins. This compound is known for its excellent optical properties, low viscosity, and good adhesion, making it a valuable component in various industrial applications, particularly in the field of UV-curable coatings, adhesives, and inks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bisphenol A diacrylate is typically synthesized through the esterification reaction of bisphenol A with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification of bisphenol A with acrylic acid in the presence of a suitable catalyst. The reaction is conducted in a reactor equipped with a distillation column to remove water formed during the reaction. The crude product is then purified using techniques such as vacuum distillation or solvent extraction to achieve high purity.

Análisis De Reacciones Químicas

Polymerization Reactions

BPA-DA undergoes polymerization through multiple pathways, forming cross-linked networks essential for material science applications.

Photopolymerization

BPA-DA’s acrylate groups enable rapid curing under UV light, forming solid polymer networks. Key findings include:

-

Reaction mechanism : UV irradiation initiates free radical formation, leading to acrylate group cross-linking .

-

Kinetics : Studies show polymerization rates depend on initiator concentration (e.g., 2,2-dimethoxy-2-phenylacetophenone) .

-

Applications : Used in UV-curable coatings, adhesives, and 3D printing resins due to high curing efficiency .

Free Radical Polymerization

Thermal or chemical initiators drive BPA-DA’s polymerization:

-

Initiators : Benzoyl peroxide and azobisisobutyronitrile (AIBN) are commonly used .

-

Cross-linking : Blends with methyl methacrylate (MMA) enhance mechanical properties, achieving glass transition temperatures up to 120°C .

Hydrolysis and Degradation

BPA-DA degrades under hydrolytic conditions, releasing bisphenol A (BPA), a known endocrine disruptor.

Alkaline Hydrolysis

-

Conditions : pH 11 at 50°C induces complete conversion of BPA-DA to BPA within 30 minutes .

-

Mechanism : Epoxide ring opening and ester bond cleavage yield BPA and acrylic acid derivatives .

Enzymatic Hydrolysis

-

Esterase activity : Porcine liver esterase converts 82.5% of BPA-DA to BPA in 24 hours .

-

Saliva exposure : Dental resins release BPA at physiological conditions, with 81.4% conversion observed in vitro .

Esterification and Cross-linking

BPA-DA reacts with carboxylic acids and polyols to form ester derivatives:

-

Esterification : Catalyzed by acids (e.g., H₂SO₄) or bases, producing tailored esters for specialty coatings .

-

Cross-linking : Interactions with polycarbonate (PC) via hydrogen bonding and π-π stacking improve blend toughness .

Table 1: BPA Release from BPA-DA-Based Resins in 0.001 M Lactic Acid

| Time | BPA Concentration (μg/mL) |

|---|---|

| Baseline | 0.12 ± 0.03 |

| 1 hour | 1.45 ± 0.21 |

| 1 day | 3.89 ± 0.54 |

| 7 days | 7.32 ± 1.02 |

| 30 days | 9.67 ± 1.45 |

Table 2: Thermal Degradation Kinetics of BPA-DA Polymers

| Phosphorus Content (mol%) | Activation Energy (Eₐ, kJ/mol) | LOI (%) |

|---|---|---|

| 0 | 152.3 | 20 |

| 10 | 143.6 | 23 |

| 30 | 132.1 | 26 |

Environmental and Biological Implications

-

Toxicity : Hydrolysis products like BPA disrupt PPARγ signaling, inhibiting adipogenesis and posing endocrine risks .

-

Material stability : Degradation in acidic or alkaline environments limits long-term durability .

-

Regulatory concerns : BPA-DA’s classification as an irritant and potential for BPA release necessitate stringent safety protocols .

This synthesis of reaction pathways and empirical data underscores BPA-DA’s dual role as a versatile industrial monomer and a compound requiring careful handling due to its bioactive degradation products.

Aplicaciones Científicas De Investigación

Adhesives and Sealants

Bisphenol A diacrylate is commonly used in the formulation of adhesives and sealants due to its excellent bonding properties. It is particularly effective in creating pressure-sensitive adhesives activated by ultraviolet radiation. This application benefits from the rapid curing times and strong adhesion characteristics of the compound.

| Application | Description |

|---|---|

| Adhesives | Used in UV-curable adhesives for various substrates, providing strong bonds. |

| Sealants | Forms durable seals in construction and automotive applications. |

Coatings

The compound is widely employed in coatings, especially for metal and plastic surfaces. Its ability to cure quickly under UV light allows for efficient production processes while providing a robust protective layer.

| Coating Type | Properties |

|---|---|

| Protective Coatings | Offers resistance to chemicals and abrasion, extending the lifespan of materials. |

| Decorative Coatings | Provides aesthetic finishes with high gloss and durability. |

Composite Materials

In the manufacture of composite materials, this compound serves as a matrix resin that enhances mechanical properties through cross-linking with other materials like glass fibers or carbon nanotubes.

| Composite Type | Benefits |

|---|---|

| Fiber-Reinforced | Increases strength-to-weight ratio and thermal stability. |

| Nanocomposites | Improves electrical conductivity and thermal resistance. |

Case Study 1: UV-Curable Adhesives

A study demonstrated the effectiveness of this compound in UV-curable adhesive formulations. The adhesives exhibited rapid curing times and high shear strength, making them ideal for automotive applications where quick assembly is crucial.

Case Study 2: Dental Materials

Research has highlighted the use of Bisphenol A derivatives in dental sealants and composite fillings. These materials provide excellent mechanical properties and aesthetic qualities but raise concerns regarding potential health risks due to their endocrine-disrupting effects.

Environmental Impact

This compound is inherently biodegradable, reducing its persistence in the environment. However, it poses toxicity risks to aquatic organisms, necessitating careful management during production and disposal processes.

Mecanismo De Acción

The mechanism of action of bisphenol A diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The diacrylate groups react with free radicals to initiate the polymerization process, leading to the formation of a three-dimensional polymer network. This network provides the material with its desirable properties, such as high strength, durability, and resistance to chemicals and UV light.

Comparación Con Compuestos Similares

Similar Compounds

Bisphenol A dimethacrylate: Similar to bisphenol A diacrylate but contains methacrylate groups instead of acrylate groups.

Ethoxylated this compound: Contains ethoxy groups, which improve its solubility and flexibility.

Bisphenol A glycerolate diacrylate: Contains glycerol groups, enhancing its hydrophilicity and biocompatibility.

Uniqueness

This compound is unique due to its combination of excellent optical properties, low viscosity, and good adhesion. These properties make it particularly suitable for applications in UV-curable coatings, adhesives, and inks, where rapid curing and high performance are essential.

Actividad Biológica

Bisphenol A diacrylate (BPA diacrylate) is a chemical compound derived from bisphenol A, primarily used in the production of polymers and resins. Its biological activity has garnered attention due to its potential endocrine-disrupting properties and implications for human health. This article explores the biological activity of BPA diacrylate, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Identity:

- IUPAC Name: 2-Propenoic acid, (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] ester

- CAS Number: 1565-94-2

BPA diacrylate is primarily used in UV-cured coatings, adhesives, and sealants due to its ability to polymerize rapidly upon exposure to UV light. It is known for its low volatility and high reactivity, making it suitable for various industrial applications.

Mechanisms of Biological Activity

BPA diacrylate exhibits several biological activities that can impact human health:

-

Endocrine Disruption:

- BPA diacrylate can mimic estrogen due to its structural similarity to natural hormones. It interacts with estrogen receptors (ERs), particularly ERα and ERβ, leading to altered gene expression and potential reproductive toxicity .

- The compound has been shown to activate the estrogen-related receptor gamma (ERR-γ), which may contribute to its xenoestrogenic effects .

-

Genotoxicity:

- Studies indicate that BPA diacrylate can induce DNA damage in various cell types. This includes increased reactive oxygen species (ROS) generation, which leads to oxidative stress and subsequent cellular damage .

- Co-exposure with other chemotherapeutic agents has demonstrated that BPA can either protect against or exacerbate DNA damage, depending on the context .

- Neurotoxicity:

Table 1: Summary of Toxicological Findings Related to BPA Diacrylate

Case Study Examples:

- A study evaluated the effects of BPA diacrylate on zebrafish embryos, revealing significant developmental abnormalities at concentrations as low as 0.1 µM. These findings underscore the compound's potential teratogenic effects during critical periods of development .

- Another investigation focused on mammalian reproductive systems, highlighting that exposure to BPA diacrylate resulted in reduced fertility rates in male mice due to impaired sperm quality and hormonal disruptions .

Environmental Impact

BPA diacrylate is considered inherently biodegradable; however, its toxicity to aquatic organisms raises concerns about environmental persistence and bioaccumulation. Regulatory assessments suggest that while it does not bioaccumulate significantly in aquatic systems, its ecological impact warrants monitoring due to potential risks associated with industrial discharge .

Propiedades

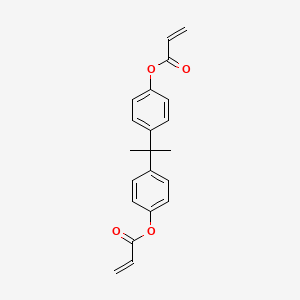

IUPAC Name |

[4-[2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-5-19(22)24-17-11-7-15(8-12-17)21(3,4)16-9-13-18(14-10-16)25-20(23)6-2/h5-14H,1-2H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLPGTXWCFQMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106980-37-4 | |

| Details | Compound: 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106980-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.